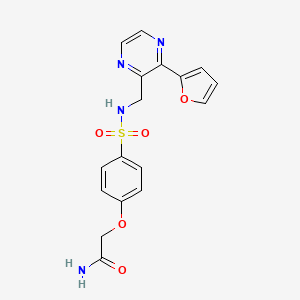![molecular formula C8H6N2O3S B2504829 Methyl 5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylate CAS No. 2248369-78-8](/img/structure/B2504829.png)
Methyl 5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylate is a compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are of significant interest due to their potential biological activities and applications in medicinal chemistry. The imidazo[2,1-b]thiazole core is a fused heterocyclic system that has been incorporated into various compounds with diverse biological activities, including antimicrobial and antitumor properties .
Synthesis Analysis
The synthesis of imidazo[2,1-b]thiazole derivatives often involves multi-step reactions that may include the formation of carbohydrazide derivatives, thiazolidinones, and thiadiazoles. For instance, a study synthesized a series of 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide derivatives, which were further reacted to produce compounds with antimicrobial activity . Another study synthesized 5-formyl-6-arylimidazo[2,1-b]-1,3,4-thiadiazole derivatives, indicating the versatility of the imidazo[2,1-b]thiazole scaffold in generating compounds with potential antitumor activity .
Molecular Structure Analysis
The molecular structure of imidazo[2,1-b]thiazole derivatives has been elucidated using various spectroscopic techniques such as UV, IR, 1H-NMR, 13C-NMR, and mass spectrometry. X-ray diffraction analysis has also been employed to determine the three-dimensional structure of related compounds, providing insights into their molecular conformations and potential interactions .
Chemical Reactions Analysis
Imidazo[2,1-b]thiazole derivatives can undergo a variety of chemical reactions, including alkaline hydrolysis, reactions with amine or thiol reagents, and electrophilic substitution reactions such as nitration, bromination, sulfonation, chloromethylation, formylation, and acylation. These reactions can lead to the introduction of various functional groups, which can significantly alter the biological activity of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[2,1-b]thiazole derivatives are influenced by their molecular structure and the substituents present on the heterocyclic core. These properties include solubility, stability in different media, and reactivity towards various reagents. For example, some derivatives are stable in acidic solutions and human serum but undergo rapid hydrolysis under alkaline conditions . The introduction of specific functional groups can also affect the antimicrobial and antitumor activities of these compounds .
Scientific Research Applications
Cognitive Enhancement Potential
Studies have explored the cognitive enhancement potential of similar compounds, focusing on their receptor interactions. For instance, BIMU1, a mixed 5-HT4 agonist/5-HT3 antagonist, significantly improved associative memory in rats, suggesting the modulation of cognitive processes by 5-HT4 receptors (Marchetti-Gauthier et al., 1997).
Therapeutic Potential in Metabolic Disorders
Compounds structurally related to Methyl 5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylate have been examined for their therapeutic potential in metabolic disorders. A novel series of 5‐(2‐alkyl/aryl‐6‐arylimidazo[2,1‐b][1,3,4]thiadiazol‐5‐yl)methylene‐1,3‐thiazolidinediones, identified as possible PPARγ agonists, exhibited significant hypoglycaemic and hypolipidemic activity in male Wistar rats, hinting at their potential for diabetes and lipid metabolism management (Khazi et al., 2013).
Chemotherapeutic Adjunct Potential
Thiazole derivatives, which share a core structural similarity with this compound, have been researched for their potential as chemotherapeutic adjuncts. LMS, a derivative, when combined with other chemotherapeutics, resulted in a higher percentage of long-term leukemic-free survivors in mice, suggesting its potential as an immunostimulant in cancer treatment (Chirigos, Fuhrman & Pryor, 1975).
Antidiabetic and Antioxidative Potential
Thiazole derivatives have also been recognized for their antidiabetic and antioxidative potential. For instance, a study on 2-[(4-Chlorobenzyl) amino]-4-methyl-1,3-thiazole-5-carboxylic acid demonstrated significant antidiabetic effects in a neonatal model of non-insulin dependent diabetes mellitus (NIDDM) rats, indicating their potential for future diabetes treatments (Paudel et al., 2017).
Safety and Hazards
properties
IUPAC Name |
methyl 5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S/c1-13-7(12)6-3-10-5(4-11)2-9-8(10)14-6/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPSJJXUMIBUDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C(=CN=C2S1)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-butyl-9-(3-chloro-2-methylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2504750.png)
![2-[4-(Methoxymethyl)pyrimidin-2-yl]ethanamine](/img/structure/B2504751.png)
![4-[[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B2504752.png)




![6-chloro-3-[2-(cyclohexen-1-yl)ethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2504763.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide](/img/structure/B2504764.png)
![1-[4-(5-Bromo-4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2504765.png)

